6-(3,5-dimethylpiperidin-1-yl)-9H-purine

Medicinal Chemistry Kinase Inhibition Chemical Biology

6-(3,5-Dimethylpiperidin-1-yl)-9H-purine (CAS 307326-45-0) is a synthetic small molecule characterized by a 9H-purine core substituted at the C6 position with a 3,5-dimethylpiperidine moiety. This compound belongs to a class of purine derivatives extensively explored in medicinal chemistry as kinase inhibitors and antimetabolites.

Molecular Formula C12H17N5
Molecular Weight 231.30 g/mol
Cat. No. B12135325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,5-dimethylpiperidin-1-yl)-9H-purine
Molecular FormulaC12H17N5
Molecular Weight231.30 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)C2=NC=NC3=C2NC=N3)C
InChIInChI=1S/C12H17N5/c1-8-3-9(2)5-17(4-8)12-10-11(14-6-13-10)15-7-16-12/h6-9H,3-5H2,1-2H3,(H,13,14,15,16)
InChIKeyVTTAFBQMAUOSRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3,5-Dimethylpiperidin-1-yl)-9H-purine: Technical Baseline and Procurement Context


6-(3,5-Dimethylpiperidin-1-yl)-9H-purine (CAS 307326-45-0) is a synthetic small molecule characterized by a 9H-purine core substituted at the C6 position with a 3,5-dimethylpiperidine moiety [1]. This compound belongs to a class of purine derivatives extensively explored in medicinal chemistry as kinase inhibitors and antimetabolites . Its molecular formula is C12H17N5, with a molecular weight of 231.3 g/mol [1]. The presence of the substituted piperidine ring is a key structural feature intended to modulate biological activity, physicochemical properties, and target selectivity compared to other N6-substituted purine analogs .

Why Generic Substitution of 6-(3,5-Dimethylpiperidin-1-yl)-9H-purine is Not Advisable


In-class purine derivatives cannot be assumed to be functionally interchangeable due to the profound impact of subtle structural variations on target engagement, selectivity, and physicochemical properties. The 3,5-dimethylpiperidine substituent at the C6 position of 6-(3,5-dimethylpiperidin-1-yl)-9H-purine is a specific modification designed to modulate interactions with the ATP-binding pockets of kinases, potentially leading to unique selectivity profiles compared to analogs with other cyclic amines or alkyl substitutions [1]. Therefore, substituting this compound with a close structural analog without quantitative comparative data could invalidate a research campaign or an industrial process, as the specific pharmacological or chemical behavior cannot be predicted from class-level trends alone. The following evidence, while limited, underscores the need for a data-driven approach to compound selection.

Quantitative Differentiation Evidence for 6-(3,5-Dimethylpiperidin-1-yl)-9H-purine


Limitation: Absence of Direct, Quantitative Comparative Data

A comprehensive search of primary literature, patents, and authoritative databases (including PubMed, BindingDB, and ChEMBL) revealed no published, quantitative, head-to-head comparative data for 6-(3,5-dimethylpiperidin-1-yl)-9H-purine against its closest analogs (e.g., other 6-substituted purines with different piperidine or alkyl groups). While the compound is cited in the context of purine derivative patents and kinase inhibitor research , no assay data (e.g., IC50, Kd) directly comparing this specific compound to a defined comparator could be located.

Medicinal Chemistry Kinase Inhibition Chemical Biology

Structural Context: The Role of 6-Position Substitution in Purine Kinase Inhibitors

The 3,5-dimethylpiperidine group in 6-(3,5-dimethylpiperidin-1-yl)-9H-purine is a key structural feature. Research on piperidine-substituted purines as CDK2 inhibitors demonstrates that variations at the N6 position are critical for modulating inhibitory activity [1]. While specific data for this compound is absent, the class-level inference is that the unique steric and electronic properties of the 3,5-dimethylpiperidine group are intended to confer a distinct binding mode and selectivity profile compared to purines with different N6 substituents (e.g., other piperidines, alkylamines, or aryl groups).

Structure-Activity Relationship Kinase Inhibitor CDK2

Comparative Analysis with Similar Compounds: Vendor Claims vs. Verifiable Data

Some vendor websites (e.g., benchchem, evita) present comparative analysis tables for 6-(3,5-dimethylpiperidin-1-yl)-9H-purine hydrochloride against other piperidine-substituted purines and phenylpiperazine-substituted purines . These comparisons typically highlight differences in the substitution pattern and mention the compound's role as a building block or in kinase inhibition. However, a critical review of these tables shows they lack quantitative, experimental data (e.g., IC50 values, Ki) for the target compound itself. The information is descriptive rather than quantitative, and these sources are explicitly excluded from this analysis per user request. This underscores the current lack of robust, publicly available comparative data.

Comparative Analysis Vendor Data Research Compound

Data-Driven Application Scenarios for 6-(3,5-Dimethylpiperidin-1-yl)-9H-purine


Internal Structure-Activity Relationship (SAR) Expansion Studies for Kinase Inhibitors

Given the class-level evidence linking N6-substituted purines to kinase inhibition [1], 6-(3,5-dimethylpiperidin-1-yl)-9H-purine is best utilized as a probe in internal SAR campaigns. Its unique 3,5-dimethylpiperidine substituent offers a distinct steric and electronic profile compared to more common N6-substituents. Researchers can synthesize and test this compound alongside a panel of analogs to map how this specific modification affects potency and selectivity against a target kinase panel, thereby generating the comparative data that is currently missing from the public domain.

Precursor for Further Derivatization and Library Synthesis

The compound can serve as a versatile synthetic building block. The 9H-purine core allows for further functionalization at the N9 position, enabling the creation of a small library of derivatives [1]. This approach is valuable for exploring additional chemical space around a core scaffold that has demonstrated potential in medicinal chemistry, particularly for generating intellectual property and identifying novel lead compounds.

Negative Control or Selectivity Counter-Screen

In projects where a different N6-substituted purine is the primary lead compound, 6-(3,5-dimethylpiperidin-1-yl)-9H-purine could be procured and tested in parallel as a selectivity counter-screen. Its distinct substitution pattern makes it a suitable candidate for assessing the specificity of the lead compound's binding to its target. A lack of activity for this analog would help validate the importance of the lead compound's specific substituent, providing crucial SAR information.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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